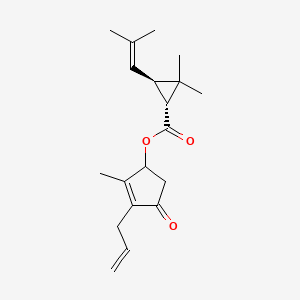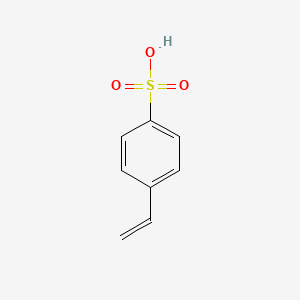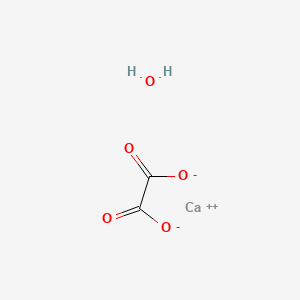
Calcium oxalate monohydrate
Overview
Description
Calcium oxalate monohydrate is a calcium salt of oxalic acid with the chemical formula CaC₂O₄·H₂O. It is a naturally occurring compound found in various plants and is a primary constituent of kidney stones in humans . The compound crystallizes in the form of colorless or white crystals and is known for its low solubility in water .
Mechanism of Action
Target of Action
Calcium oxalate monohydrate (COM) primarily targets the renal epithelial cells . These cells line the urinary tract, and their injury by COM crystals is a key step in the formation of kidney stones . The cytotoxicity of COM crystals is closely related to their morphology and surface structure .
Mode of Action
COM crystals interact with renal epithelial cells, causing injury to these cells . This ability of the crystals to cause injury is correlated with the Ca^2+ ion-rich (01) crystal plane area , crystal edge sharpness , zeta potential , and crystal-specific surface area . The COM crystals produce a toxic effect on cells, injure the cell membrane, and easily adhere to the cell surface .
Biochemical Pathways
The formation of COM crystals is a complex process that involves various biochemical pathways. Several inhibitors in urine combine with calcium or oxalate ions, reduce the calcium oxalate crystal nucleation, decrease the supersaturation of calcium oxalate in urine, cause the blunt edges and corners of crystals, reduce the adhesion to renal tubular cells, decrease the calcium oxalate crystal size, which can be stably dispersed in urine and decrease the aggregation degree, and inhibit stone formation in urine .
Result of Action
The primary result of the action of COM is the formation of kidney stones. COM is the most common constituent of calcium oxalate stones . The occurrence of COM calculi is higher in the urine of recurrent stone formers compared with that in healthy urine . Therefore, COM crystals produce a toxic effect on cells, injure the cell membrane, and easily adhere to the cell surface .
Action Environment
The formation of COM crystals is influenced by various environmental factors. For instance, the metastable calcium oxalate trihydrate (COT) forms at lower concentrations (<1.25 mM), while the stable COM forms at intermediate concentrations, and the metastable calcium oxalate dihydrate (COD) forms at higher concentrations (>20 mM) . The formation of the hydrate phase also depends on the method of mixing calcium and oxalate solutions . All these factors could be explained by the local concentration of calcium and oxalate upon mixing the solutions .
Biochemical Analysis
Biochemical Properties
Calcium oxalate monohydrate interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with macromolecules in the urinary system, leading to the formation of kidney stones . The nature of these interactions is complex and involves a variety of biochemical reactions.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to cause injury to renal epithelial cells .
Molecular Mechanism
The mechanism of action of this compound is complex and involves interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression . These interactions can lead to the formation of kidney stones .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. High doses of the compound can lead to the formation of kidney stones .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium oxalate monohydrate can be synthesized by reacting calcium chloride with sodium oxalate in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting precipitate is filtered and dried to obtain pure this compound .
Industrial Production Methods: In industrial settings, this compound is produced by mixing calcium hydroxide with oxalic acid. The reaction is exothermic and results in the formation of this compound, which is then filtered, washed, and dried .
Chemical Reactions Analysis
Types of Reactions: Calcium oxalate monohydrate undergoes several types of reactions, including thermal decomposition and acid-base reactions.
Common Reagents and Conditions:
Thermal Decomposition: When heated to approximately 200°C, this compound decomposes to form anhydrous calcium oxalate and water. At temperatures above 800°C, calcium carbonate decomposes to calcium oxide and carbon dioxide.
Acid-Base Reactions: this compound reacts with strong acids like hydrochloric acid to form calcium chloride, water, and carbon dioxide.
Major Products Formed:
- Anhydrous calcium oxalate
- Calcium carbonate
- Calcium oxide
- Carbon monoxide
- Carbon dioxide
Scientific Research Applications
Calcium oxalate monohydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Calcium oxalate dihydrate (CaC₂O₄·2H₂O)
- Calcium oxalate trihydrate (CaC₂O₄·3H₂O)
- Calcium carbonate (CaCO₃)
- Calcium acetate (Ca(C₂H₃O₂)₂)
Comparison: Calcium oxalate monohydrate is unique due to its specific hydration state and crystal morphology. Compared to calcium oxalate dihydrate and trihydrate, the monohydrate form is more commonly found in kidney stones and has distinct thermal decomposition properties . Calcium carbonate and calcium acetate, while also calcium salts, have different chemical properties and applications, such as their use in antacids and food additives .
Properties
IUPAC Name |
calcium;oxalate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.Ca.H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;1H2/q;+2;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHWSGSWNOHVHO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].O.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2CaO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25454-23-3 (Parent), 144-62-7 (Parent) | |
| Record name | Calcium oxalate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005794285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50973513 | |
| Record name | Calcium ethanedioate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White hygroscopic powder or lumps; Odorless; [Alfa Aesar MSDS] | |
| Record name | Calcium oxalate monohydrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12697 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
118175-19-2, 5794-28-5 | |
| Record name | Calcium, [ethanedioato(2-)-κO1,κO2]-, monohydrate labeled with deuterium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118175-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calcium oxalate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005794285 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calcium ethanedioate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50973513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calcium oxalate monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CALCIUM OXALATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PP86KK527 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Calcium oxalate exists in three hydrated forms: calcium oxalate monohydrate (COM), calcium oxalate dihydrate (COD), and the less common calcium oxalate trihydrate (COT). COM is the most thermodynamically stable form and the predominant component of kidney stones [, , , ].
A: Research suggests that hydroxyapatite crystals can act as nucleation sites for COM crystals, potentially initiating the formation of both pure COM stones and mixed stones containing both compounds [, ]. This highlights a potential link between the presence of apatite and the development of oxalate-based stones.
A: Studies using cell lines like Vero and LLC-PK1 have shown that COM crystals can adhere to renal epithelial cells, causing damage and potentially leading to cell death [, ]. This interaction is believed to be a crucial step in kidney stone formation, as it allows the crystals to remain in the urinary tract and grow larger [].
A: Yes, research indicates that COM crystals are more damaging to renal epithelial cells than COD crystals []. This difference is attributed to the stronger adhesion of COM crystals to the cell surface, facilitating their aggregation and potentially explaining the higher prevalence of COM stones [].
A: Urine contains proteins that act as natural inhibitors of crystal formation, preventing stone development [, ]. These inhibitors bind to crystal surfaces, hindering their growth and aggregation [].
A: Citrate acts as a potent inhibitor of COM crystallization by binding to calcium ions, forming soluble complexes []. This reduces the availability of free calcium ions necessary for COM crystal formation, thereby inhibiting stone formation [].
A: Uropontin, a protein found in urine, has been identified as a potent inhibitor of COM crystal growth at physiological concentrations []. It is found in higher concentrations in COM stones compared to other types, suggesting a potential role in their formation, though the exact mechanism is still under investigation [].
A: Infrared spectroscopy is a powerful technique used to identify the chemical composition of kidney stones [, , , , , , ]. By analyzing the absorption patterns of infrared light, researchers can identify the presence of specific components like COM, COD, hydroxyapatite, and uric acid [, , , , , , ].
A: Various techniques are employed in addition to infrared spectroscopy, including X-ray diffraction for analyzing crystal structure [, , , , ], scanning electron microscopy for visualizing crystal morphology and adhesion to cells [, , , , ], and dynamic light scattering for studying crystal growth kinetics [].
A: The morphology of COM crystals can be influenced by several factors, including the presence of specific molecules and ions in the growth environment. For instance, studies have shown that macromolecules isolated from plants, such as tomato and tobacco leaves, can promote the development of specific crystal faces [].
A: Temperature plays a role in the precipitation and crystal morphology of COM. Studies show that different temperature ranges, under specific pH conditions, can favor the formation of either COM or calcium carbonate []. This suggests that temperature fluctuations may contribute to the variations observed in stone composition.
A: Ammi Visnaga (khella) extract has been traditionally used to treat kidney stones. Studies suggest that it can inhibit COM crystal nucleation and growth, potentially by increasing the surface energy required for crystal formation [].
A: By understanding the specific interactions that promote or inhibit the growth of one crystal phase on another (epitaxy), researchers can develop targeted strategies to interfere with stone formation. For example, disrupting the epitaxial growth of COM on uric acid crystals could be a potential avenue for preventing stone recurrence [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2,2,2-Trifluoroacetyl)amino]propanoic acid](/img/structure/B3432412.png)


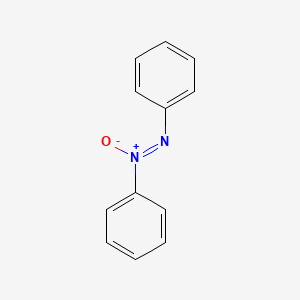
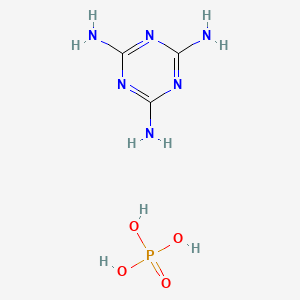
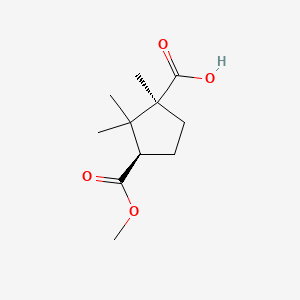
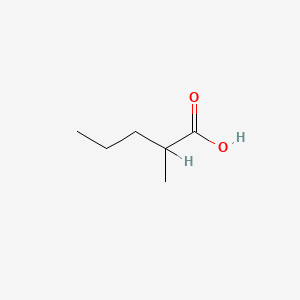
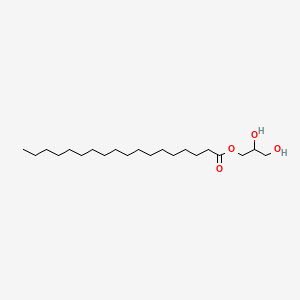
![Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B3432456.png)

